molecular formula C20H14ClN3O2S B12212846 (5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B12212846
M. Wt: 395.9 g/mol
InChI Key: ZBNBRBWAQXBLMF-WJDWOHSUSA-N
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Description

(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a thioxoimidazolidinone core, and a phenyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-8-methoxyquinoline and 3-phenyl-2-thioxoimidazolidin-4-one. The key step involves the formation of a methylene bridge between these two components under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the thioxo group, converting it into a thiol or other reduced forms.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thioxoimidazolidinone core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This dual interaction mechanism makes it a potent compound for therapeutic applications.

Comparison with Similar Compounds

  • (5Z)-5-[(5-chloroquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-oxoimidazolidin-4-one

Uniqueness: The presence of both the chloro and methoxy groups on the quinoline ring, along with the thioxoimidazolidinone core, provides unique chemical reactivity and biological activity compared to its analogs. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-8-methoxyquinolin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H14ClN3O2S/c1-26-17-10-9-15(21)14-8-7-12(22-18(14)17)11-16-19(25)24(20(27)23-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,23,27)/b16-11-

InChI Key

ZBNBRBWAQXBLMF-WJDWOHSUSA-N

Isomeric SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)/C=C\3/C(=O)N(C(=S)N3)C4=CC=CC=C4

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4

Origin of Product

United States

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